1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride 1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 23279-67-6
VCID: VC4393142
InChI: InChI=1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H
SMILES: CC(=O)C1=CC=C(C=C1)CCN.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride

CAS No.: 23279-67-6

Cat. No.: VC4393142

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68

* For research use only. Not for human or veterinary use.

1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride - 23279-67-6

Specification

CAS No. 23279-67-6
Molecular Formula C10H14ClNO
Molecular Weight 199.68
IUPAC Name 1-[4-(2-aminoethyl)phenyl]ethanone;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c1-8(12)10-4-2-9(3-5-10)6-7-11;/h2-5H,6-7,11H2,1H3;1H
Standard InChI Key YMKKEUKWLSTFCV-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)CCN.Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol . Its structure consists of a phenyl ring substituted at the para position with an acetyl group (COCH₃) and a 2-aminoethyl chain (CH₂CH₂NH₂), with the amine group protonated as a hydrochloride salt. The IUPAC name is 1-[4-(2-aminoethyl)phenyl]ethanone hydrochloride, reflecting these substituents.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO
SMILESCC(=O)C1=CC=C(C=C1)CCN.Cl
InChI KeyYMKKEUKWLSTFCV-UHFFFAOYSA-N
Predicted CCS (Ų)135.5 ([M+H]⁺), 138.1 ([M-H]⁻)

The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemical features, critical for database searches and computational modeling . The collision cross-section (CCS) values, predicted via mass spectrometry, indicate its behavior in ion mobility experiments, with [M+H]⁺ and [M-H]⁻ ions showing CCS of 135.5 Ų and 138.1 Ų, respectively .

Physicochemical Properties

Thermal and Spectral Profiles

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are absent from the reviewed sources. Similarly, UV-Vis absorption maxima and fluorescence properties remain uncharacterized, limiting insights into its photochemical behavior.

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